Beta-Amyloid (10-35) is a peptide fragment derived from the larger amyloid-beta protein, which is closely associated with Alzheimer’s disease. This specific fragment consists of amino acids 10 to 35 of the full-length amyloid-beta peptide, which is known for its aggregation properties that lead to plaque formation in the brains of individuals with Alzheimer's disease. The study of Beta-Amyloid (10-35) is crucial for understanding the molecular mechanisms underlying amyloid plaque formation and neurodegeneration.
Beta-Amyloid (10-35) is classified as a peptide derived from the amyloid precursor protein. It is generated through sequential proteolytic cleavages by beta-secretase and gamma-secretase enzymes. This peptide plays a significant role in the pathophysiology of Alzheimer's disease, as it can aggregate to form fibrils that are characteristic of amyloid plaques found in affected brain tissues. The molecular sequence of Beta-Amyloid (10-35) is critical for its structural properties and biological activity.
The synthesis of Beta-Amyloid (10-35) can be achieved through several methods, including solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to form the desired peptide sequence. The synthesis often faces challenges due to the propensity of amyloid peptides to aggregate during the process, which can hinder yield and purity.
In a typical synthesis protocol, protected amino acids are sequentially coupled on a solid support resin. For Beta-Amyloid (10-35), specific coupling reagents such as 1-hydroxybenzotriazole and N,N'-diisopropylcarbodiimide may be used. After completing the chain assembly, cleavage from the resin is performed using trifluoroacetic acid and other solvents to yield crude peptide, which is then purified using reverse-phase high-performance liquid chromatography. The final product's identity and purity are confirmed through mass spectrometry and analytical techniques such as nuclear magnetic resonance spectroscopy .
The molecular structure of Beta-Amyloid (10-35) has been extensively studied using techniques like nuclear magnetic resonance spectroscopy and solid-state NMR. The peptide adopts a parallel beta-sheet structure when aggregated, which is essential for its fibril formation. The core region of this peptide shows interpeptide distances that indicate a stable hydrogen-bonded arrangement typical of amyloid fibrils .
Studies reveal that Beta-Amyloid (10-35) exhibits specific interstrand distances that are crucial for understanding its aggregation behavior. For instance, measurements indicate that residues Gln15 and Lys16 are closely aligned in an aggregated state, contributing to the stability of the fibril structure .
Beta-Amyloid (10-35) undergoes various chemical reactions during its aggregation process, primarily involving intermolecular interactions such as hydrogen bonding and hydrophobic interactions. These reactions facilitate the transition from monomeric forms to oligomers and ultimately to fibrillar aggregates.
The aggregation kinetics can be influenced by environmental factors such as pH, temperature, and ionic strength. For example, increasing temperature can enhance the rate of aggregation by promoting conformational changes in the peptide that favor beta-sheet formation .
The mechanism by which Beta-Amyloid (10-35) contributes to neurotoxicity involves its aggregation into insoluble fibrils that disrupt cellular functions. These aggregates can induce oxidative stress, inflammation, and apoptosis in neuronal cells.
Research indicates that the presence of soluble oligomeric forms of Beta-Amyloid may be more toxic than mature fibrils, suggesting that early-stage aggregates play a critical role in neuronal damage associated with Alzheimer's disease .
Beta-Amyloid (10-35) is typically characterized by its solubility properties; it tends to be soluble at low concentrations but precipitates as it aggregates. Its molecular weight is approximately 2,500 Daltons.
Chemically, Beta-Amyloid (10-35) contains multiple polar and hydrophobic amino acids, influencing its interaction with membranes and other proteins. The peptide's stability can vary depending on environmental conditions such as pH and temperature .
Beta-Amyloid (10-35) serves as an important model system for studying amyloid aggregation mechanisms and developing therapeutic strategies against Alzheimer's disease. It is widely used in research settings to investigate the structural characteristics of amyloids and their interactions with potential drug candidates aimed at inhibiting aggregation or promoting clearance from the brain . Additionally, it has applications in diagnostic assays aimed at detecting amyloid deposits in tissues.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3